2-chloro-N-cyclohexyl-4-nitrobenzamide
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Overview
Description
2-chloro-N-cyclohexyl-4-nitrobenzamide is a chemical compound with the molecular formula C13H15ClN2O3 and a molecular weight of 282.729 g/mol . This compound is known for its unique structure, which includes a chloro group, a cyclohexyl group, and a nitro group attached to a benzamide core. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-chloro-N-cyclohexyl-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2-chloro-N-cyclohexyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
2-chloro-N-cyclohexyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclohexyl-4-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially involving pathways related to its nitro and chloro functional groups. The nitro group may undergo bioreduction to form reactive intermediates, while the chloro group may participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
2-chloro-N-cyclohexyl-4-nitrobenzamide can be compared with similar compounds such as:
2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide: This compound has an additional ethyl group attached to the nitrogen, which may alter its chemical and biological properties.
2-chloro-N-cyclopentyl-4-nitrobenzamide: This compound has a cyclopentyl group instead of a cyclohexyl group, which may affect its steric and electronic properties.
4-chloro-N-cyclohexyl-3-nitrobenzamide: This compound has the chloro and nitro groups in different positions on the benzene ring, which can influence its reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring.
Properties
Molecular Formula |
C13H15ClN2O3 |
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Molecular Weight |
282.72 g/mol |
IUPAC Name |
2-chloro-N-cyclohexyl-4-nitrobenzamide |
InChI |
InChI=1S/C13H15ClN2O3/c14-12-8-10(16(18)19)6-7-11(12)13(17)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,17) |
InChI Key |
DVPHWEJWOHYOFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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